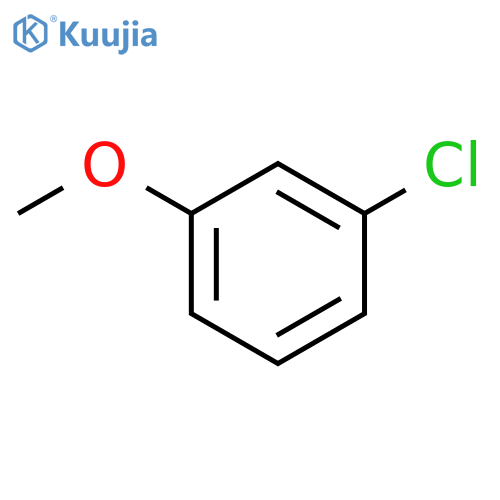Cas no 2845-89-8 (3-Chloroanisole)

3-Chloroanisole structure
商品名:3-Chloroanisole
3-Chloroanisole 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-3-methoxybenzene
- M-CHLOROANISOLE
- 3-CHLOROANISOL
- 3-CHLOROANISOLE
- 1-chloro-3-methoxy-benzen
- Anisole, m-chloro-
- m-Chlorophenyl methyl ether
- meta-Chloroanisole
- 1-chloro-3-methoxy-benzene
- 3-methoxychlorobenzene
- 3-methoxyphenyl chloride
- Anisole,m-chloro
- Benzene,1-chloro-3-methoxy
- Benzene, 1-chloro-3-methoxy-
- YUKILTJWFRTXGB-UHFFFAOYSA-N
- 3-anisolyl chloride
- PubChem3615
- 3-Chloromethoxybenzene
- m-methoxyphenyl chloride
- KSC490I8R
- BCP24449
- TRA004
- 3-Chloroanisole, Vetec(TM) reagent grade, 98%
- CS-W018269
- SY009231
- DTXCID9037820
- 2,1,3-Benzothiadiazole-4-propanoicacid,a-[[(2-hydroxyphenyl)methylene]amino]-
- F13566
- EINECS 220-642-7
- 2845-89-8
- EN300-16118
- SCHEMBL70822
- DTXSID7062667
- 3-Chloroanisole, 98%
- AKOS008947783
- NS00028488
- GS-3089
- MFCD00000591
- SCHEMBL12015248
- W-107042
- 3-Chloroanisole
-
- MDL: MFCD00000591
- インチ: 1S/C7H7ClO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
- InChIKey: YUKILTJWFRTXGB-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C([H])=C([H])C(=C1[H])OC([H])([H])[H]
- BRN: 2041497
計算された属性
- せいみつぶんしりょう: 142.01900
- どういたいしつりょう: 142.0185425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 9.2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 色と性状: 無色透明液体。
- 密度みつど: 1.164 g/mL at 25 °C(lit.)
- ゆうかいてん: 25°C
- ふってん: 193 °C(lit.)
- フラッシュポイント: 華氏温度:163.4°f< br / >摂氏度:73°C< br / >
- 屈折率: n20/D 1.536(lit.)
- ようかいど: 235mg/l
- PSA: 9.23000
- LogP: 2.34860
- ようかいせい: 使用できません
3-Chloroanisole セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227
- 警告文: P210-P280-P403+P235-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S23-S24/25
-
危険物標識:

- セキュリティ用語:S23;S24/25
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
3-Chloroanisole 税関データ
- 税関コード:29093090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
3-Chloroanisole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-16118-2.5g |
1-chloro-3-methoxybenzene |
2845-89-8 | 95% | 2.5g |
$27.0 | 2023-02-09 | |
| Fluorochem | 118300-1g |
3-Chloroanisole |
2845-89-8 | 99% | 1g |
£10.00 | 2022-02-28 | |
| Chemenu | CM251918-500g |
1-Chloro-3-methoxybenzene |
2845-89-8 | 95+% | 500g |
$153 | 2021-06-16 | |
| Apollo Scientific | OR1078-50g |
3-Chloroanisole |
2845-89-8 | 50g |
£17.00 | 2025-02-19 | ||
| abcr | AB112129-100 g |
3-Chloroanisole, 98%; . |
2845-89-8 | 98% | 100g |
€122.10 | 2023-04-05 | |
| TRC | C382245-1g |
3-Chloroanisole |
2845-89-8 | 1g |
$ 50.00 | 2022-06-06 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106486-100g |
3-Chloroanisole |
2845-89-8 | 98% | 100g |
¥247.90 | 2023-09-03 | |
| abcr | AB112129-50 g |
3-Chloroanisole, 98%; . |
2845-89-8 | 98% | 50g |
€69.00 | 2022-06-12 | |
| Apollo Scientific | OR1078-250g |
3-Chloroanisole |
2845-89-8 | 250g |
£73.00 | 2025-02-19 | ||
| Enamine | EN300-16118-1.0g |
1-chloro-3-methoxybenzene |
2845-89-8 | 95% | 1g |
$0.0 | 2023-06-07 |
3-Chloroanisole サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2845-89-8)1-Chloro-3-methoxybenzene
注文番号:LE14698
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:11
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2845-89-8)3-氯苯甲醚
注文番号:LE19395895
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:48
価格 ($):discuss personally
3-Chloroanisole 関連文献
-
1. Highly active, separable and recyclable bipyridine iridium catalysts for C–H borylation reactionsHind Mamlouk,Jakkrit Suriboot,Praveen Kumar Manyam,Ahmed AlYazidi,David E. Bergbreiter,Sherzod T. Madrahimov Catal. Sci. Technol. 2018 8 124
-
You Chen,Hui Peng,Yun-Xiao Pi,Tong Meng,Ze-Yu Lian,Meng-Qi Yan,Yan Liu,Sheng-Hua Liu,Guang-Ao Yu Org. Biomol. Chem. 2015 13 3236
-
Asha Kadam,Mylinh Nguyen,Michael Kopach,Paul Richardson,Fabrice Gallou,Zhao-Kui Wan,Wei Zhang Green Chem. 2013 15 1880
-
4. Divergent reaction pathways for phenol arylation by arynes: synthesis of helicenes and 2-arylphenolsThanh Truong,Olafs Daugulis Chem. Sci. 2013 4 531
-
Daniele Cartagenova,Stephan Bachmann,Kurt Püntener,Michelangelo Scalone,Mark A. Newton,Fabio A. Peixoto Esteves,Thomas Rohrbach,Patrik P. Zimmermann,Jeroen A. van Bokhoven,Marco Ranocchiari Catal. Sci. Technol. 2022 12 954
2845-89-8 (3-Chloroanisole) 関連製品
- 2398-37-0(3-Bromoanisole)
- 766-51-8(1-Chloro-2-methoxy-benzene)
- 57479-70-6(4-Chloro-2-methoxybenzoic acid)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2845-89-8)3-Chloroanisole

清らかである:99%
はかる:1kg
価格 ($):217.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:2845-89-8)3-Chloroanisole

清らかである:99%
はかる:200KG
価格 ($):問い合わせ




